5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amthamine dihydrochloride is a histamine agonist selective for the H2 subtype. It has been used in both in vitro and in vivo studies to investigate gastric secretion and other functions of the H2 receptor . The compound is known for its ability to mimic the action of histamine, making it a valuable tool in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amthamine dihydrochloride involves the reaction of 5-(2-aminoethyl)-4-methylthiazole with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
Formation of the thiazole ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.
Introduction of the aminoethyl group: The aminoethyl group is introduced through a substitution reaction.
Formation of the dihydrochloride salt: The final step involves the reaction with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of amthamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled environments to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Amthamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aminoethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and other reduced products.
Scientific Research Applications
Amthamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of histamine receptors.
Biology: Employed in studies investigating the role of histamine in biological processes, such as immune response and neurotransmission.
Medicine: Utilized in pharmacological research to develop new drugs targeting histamine receptors, particularly for conditions like allergies and gastric ulcers.
Industry: Applied in the development of new materials and compounds with specific histamine-related properties.
Mechanism of Action
Amthamine dihydrochloride exerts its effects by selectively binding to the H2 subtype of histamine receptors. This binding activates the receptor, leading to a cascade of intracellular events. The primary molecular targets include:
H2 Receptors: Activation of these receptors stimulates the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).
Signal Transduction Pathways: The activation of PKA leads to the phosphorylation of various target proteins, resulting in physiological responses such as increased gastric acid secretion.
Comparison with Similar Compounds
Amthamine dihydrochloride is unique in its selectivity for the H2 subtype of histamine receptors. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but it is not selective for any particular subtype.
Dimaprit: Another H2 receptor agonist, but with different pharmacokinetic properties.
Betazole: Used in diagnostic tests for gastric acid secretion, but less selective than amthamine dihydrochloride.
The uniqueness of amthamine dihydrochloride lies in its high selectivity and potency for the H2 receptor, making it a valuable tool in both research and clinical settings.
Properties
CAS No. |
136604-58-5 |
---|---|
Molecular Formula |
C6H12ClN3S |
Molecular Weight |
193.70 g/mol |
IUPAC Name |
5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3S.ClH/c1-4-5(2-3-7)10-6(8)9-4;/h2-3,7H2,1H3,(H2,8,9);1H |
InChI Key |
PQKZVWREJNHYDE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)N)CCN.Cl.Cl |
Canonical SMILES |
CC1=C(SC(=N1)N)CCN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.